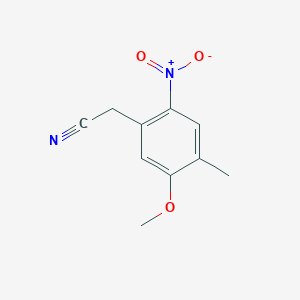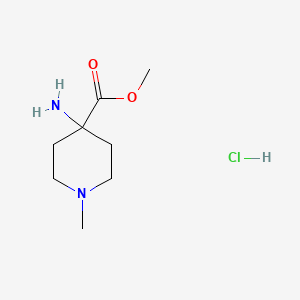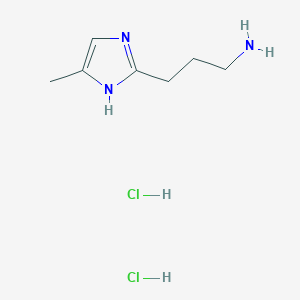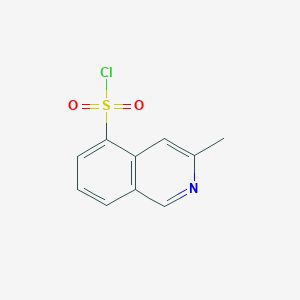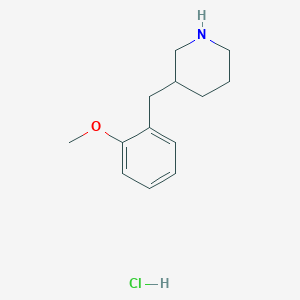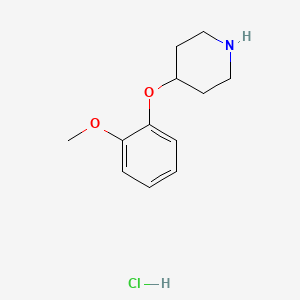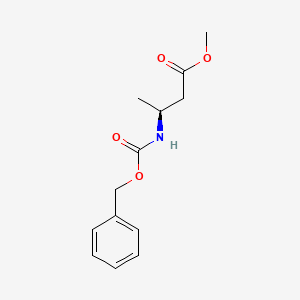![molecular formula C10H14N2OS B3022459 2-[(3-Methylbenzyl)thio]acetohydrazide CAS No. 669709-38-0](/img/structure/B3022459.png)
2-[(3-Methylbenzyl)thio]acetohydrazide
Overview
Description
2-[(3-Methylbenzyl)thio]acetohydrazide is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.3 g/mol . This compound is characterized by the presence of a thioether linkage and an acetohydrazide functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide typically involves the reaction of 3-methylbenzyl chloride with thioacetic acid, followed by the reaction with hydrazine hydrate. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
2-[(3-Methylbenzyl)thio]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases.
Scientific Research Applications
2-[(3-Methylbenzyl)thio]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbenzyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(3-Methylbenzyl)thio]acetohydrazide can be compared with other similar compounds, such as:
2-[(4-Methylbenzyl)thio]acetohydrazide: Similar structure but with a different position of the methyl group on the benzyl ring.
2-[(3-Chlorobenzyl)thio]acetohydrazide: Similar structure but with a chlorine atom instead of a methyl group.
2-[(3-Methylphenyl)thio]acetohydrazide: Similar structure but with a phenyl group instead of a benzyl group. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-3-2-4-9(5-8)6-14-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTMGRVFAJXGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



